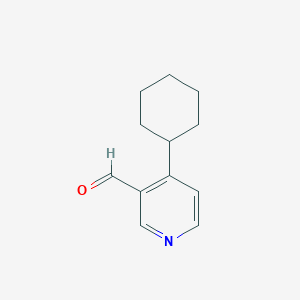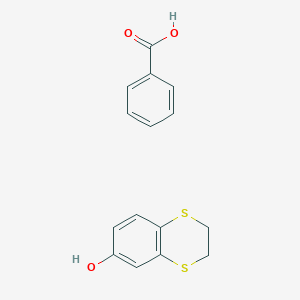![molecular formula C13H14O5 B14356479 [(3,4,5-Trimethoxyphenyl)methylidene]propanedial CAS No. 90156-12-0](/img/structure/B14356479.png)
[(3,4,5-Trimethoxyphenyl)methylidene]propanedial
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3,4,5-Trimethoxyphenyl)methylidene]propanedial is a chemical compound characterized by the presence of a 3,4,5-trimethoxyphenyl group attached to a propanedial moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3,4,5-Trimethoxyphenyl)methylidene]propanedial typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, forming the desired product. The reaction conditions often include the use of a base such as piperidine or pyridine, and the reaction is carried out in a solvent like ethanol or methanol at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
[(3,4,5-Trimethoxyphenyl)methylidene]propanedial undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to substitute the methoxy groups.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
作用機序
The mechanism of action of [(3,4,5-Trimethoxyphenyl)methylidene]propanedial involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trimethoxyphenyl group is known to interact with the colchicine binding site of tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may inhibit other enzymes or receptors, contributing to its diverse biological activities.
類似化合物との比較
Similar Compounds
Colchicine: Contains a trimethoxyphenyl group and is known for its anti-cancer properties.
Combretastatin A-4: Another compound with a trimethoxyphenyl group, used as a potent anti-cancer agent.
Podophyllotoxin: Contains a similar structural motif and is used in the treatment of various cancers.
Uniqueness
[(3,4,5-Trimethoxyphenyl)methylidene]propanedial is unique due to its specific combination of a trimethoxyphenyl group with a propanedial moiety, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in synthetic chemistry and potential therapeutic uses.
特性
CAS番号 |
90156-12-0 |
|---|---|
分子式 |
C13H14O5 |
分子量 |
250.25 g/mol |
IUPAC名 |
2-[(3,4,5-trimethoxyphenyl)methylidene]propanedial |
InChI |
InChI=1S/C13H14O5/c1-16-11-5-9(4-10(7-14)8-15)6-12(17-2)13(11)18-3/h4-8H,1-3H3 |
InChIキー |
KFTAPTGFKCXWKI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C=C(C=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[1-(Trifluoromethanesulfonyl)ethylidene]cyclopentane](/img/structure/B14356424.png)

![2-[5-(2H-1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]pyridine](/img/structure/B14356437.png)

![N-[3,5-Dichloro-4-(difluoromethoxy)phenyl]benzamide](/img/structure/B14356440.png)

![2-[[7-[(2-Hydroxyphenyl)methylamino]heptylamino]methyl]phenol](/img/structure/B14356450.png)


![1,1'-[1-Bromo-2-(2-phenoxyphenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14356467.png)
